1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid

Catalog No.
S841285
CAS No.
1339416-02-2
M.F
C9H9NO3S
M. Wt
211.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic aci...

CAS Number

1339416-02-2

Product Name

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid

IUPAC Name

1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

InChI

InChI=1S/C9H9NO3S/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

VTUOLKLEXSFFTE-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)O

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)O

Polymer Chemistry

Medicinal Chemistry

Antibiotic and Antibacterial Drugs

Catalytic Processes

Collagen Synthesis Inhibitor

Protein Folding Antagonist

Organic Semiconductors

Antibacterial Agents

Aza Paternò–Büchi Reactions

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and an azetidine moiety. The molecular formula of this compound is C9H9NO2S, and it has a molecular weight of approximately 197.24 g/mol. The presence of the thiophene ring contributes to its distinctive chemical properties, making it a valuable compound in various fields of research.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Carboxylic acids can be corrosive and may irritate skin and eyes.
  • Handle in a fume hood due to potential vapors.
, including:

  • Nucleophilic Substitution: The carbonyl group can participate in nucleophilic attacks, leading to the formation of derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in a corresponding azetidine derivative.
  • Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

These reactions are significant for synthesizing related compounds and exploring the reactivity of the molecule.

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid has been studied for its potential biological activities. Compounds containing the thiophene structure are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological mechanisms of this compound are still under investigation, but it shows promise in medicinal chemistry as a lead compound for drug development.

The synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid can be achieved through various methods:

  • Condensation Reactions: One common approach involves the reaction between thiophene-2-carboxylic acid and azetidine derivatives under acidic or basic conditions.
  • Multi-step Synthesis: This may include the formation of the azetidine ring followed by the introduction of the thiophene carbonyl group through acylation reactions.

Industrial production methods typically scale these laboratory techniques to ensure high yield and purity.

This compound has several applications:

  • Medicinal Chemistry: Due to its potential biological activity, it is explored for developing new pharmaceuticals.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules, particularly in drug discovery.
  • Material Science: The unique properties of thiophene derivatives make them suitable for developing new materials with specific electronic or optical characteristics.

Studies on the interaction of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid with biological targets are ongoing. Preliminary research suggests that it may interact with enzymes and receptors involved in various metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its efficacy.

Similar Compounds

Several compounds share structural similarities with 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, including:

  • 2-Thiophenecarboxylic Acid: Lacks the azetidine structure but shares the thiophene core.
  • Azetidine-3-carboxylic Acid: Similar azetidine structure without the thiophene substitution.
  • 4-Thiophenecarbonylazetidine: Contains a carbonyl group at a different position on the thiophene ring.

Comparison with Other Similar Compounds

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid is unique due to its combination of both azetidine and thiophene structures. This distinct arrangement allows for diverse chemical reactivity and potential biological activity that may not be present in other similar compounds. The presence of both functional groups enhances its utility in medicinal chemistry and materials science, making it a subject of interest for further research.

Classical Cyclization Approaches for Azetidine Core Formation

The synthesis of azetidine rings represents one of the most challenging endeavors in heterocyclic chemistry due to the inherent ring strain of approximately 25.4 kilocalories per mole associated with the four-membered nitrogen-containing heterocycle [1]. Classical cyclization approaches for azetidine core formation have historically relied on intramolecular nucleophilic substitution reactions and epoxide ring-opening methodologies.

The fundamental approach to azetidine synthesis involves the cyclization of appropriately substituted linear precursors containing nucleophilic nitrogen centers and suitable leaving groups positioned at the gamma carbon [2]. Traditional methodologies employ beta-amino alcohols or beta-amino acids as starting materials, which undergo cyclization under basic conditions to form the strained four-membered ring [3]. The cyclization process typically requires the use of strong bases such as lithium hexamethyldisilazide or potassium tert-butoxide to facilitate the intramolecular nucleophilic attack [4].

Epoxide-based cyclization represents another classical approach to azetidine formation, particularly through the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines [5] [6]. Lanthanum triflate has emerged as an effective catalyst for promoting regioselective ring-opening of epoxides followed by intramolecular cyclization to yield azetidines with high selectivity [6]. The reaction proceeds under mild conditions in 1,2-dichloroethane at reflux temperature, achieving yields of up to 81% with excellent regioselectivity favoring azetidine formation over competing pyrrolidine formation [6].

Table 1: Classical Azetidine Cyclization Methods

MethodCatalyst/BaseSolventTemperatureYield RangeReference
Intramolecular SN2Lithium hexamethyldisilazideTetrahydrofuran/dichloromethane0°C to room temperature62-78% [4]
Epoxide aminolysisLanthanum triflate1,2-dichloroethaneReflux70-81% [5] [6]
Beta-lactam reductionLithium aluminum hydride/aluminum trichlorideDiethyl etherRoom temperature85-95% [3]

The reduction of azetidin-2-ones (beta-lactams) using lithium aluminum hydride in combination with aluminum trichloride provides an alternative classical route to azetidines [3]. This method offers high yields and functional group tolerance, making it particularly suitable for preparing azetidine-3-carboxylic acid derivatives when starting from appropriately substituted beta-lactam precursors [3].

Modern Catalytic Strategies for Thiophene-Azetidine Conjugation

Contemporary synthetic approaches to thiophene-azetidine conjugation have benefited significantly from advances in transition metal catalysis and photochemical methodologies. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for constructing thiophene-azetidine conjugates with high efficiency and selectivity [7] [8].

Palladium-catalyzed intramolecular carbon-hydrogen bond activation represents a breakthrough methodology for synthesizing complex azetidine scaffolds [7]. The picolinamide-directed palladium-catalyzed cyclization of linear precursors enables the formation of azetidines through selective activation of carbon-hydrogen bonds at the gamma position [7]. This methodology operates under relatively mild conditions using palladium acetate as the catalyst in combination with oxidants such as 1,4-benzoquinone [7].

Photocatalytic approaches have revolutionized the synthesis of functionalized azetidines through radical-mediated processes [9]. The photochemical functionalization of azetidine-2-carboxylic acids with alkenes proceeds through a decarboxylative radical addition mechanism using either iridium-based photocatalysts or organic photosensitizers such as 4CzIPN [9]. This methodology enables the direct incorporation of thiophene moieties through the use of vinyl thiophenes as coupling partners [9].

Table 2: Modern Catalytic Methods for Thiophene-Azetidine Conjugation

MethodologyCatalyst SystemReaction ConditionsYield RangeSubstrate ScopeReference
Palladium C-H activationPalladium acetate/1,4-benzoquinone100°C, 12-24 hours65-85%Picolinamide derivatives [7]
Photocatalytic decarboxylationIridium photocatalyst/4CzIPN365 nm LED, room temperature55-74%Vinyl heterocycles [9]
Iron-catalyzed cross-couplingIron chloride/Grignard reagents-20°C to room temperature70-90%Iodoazetidines [10]

Iron-catalyzed cross-coupling reactions provide an economically attractive alternative to palladium-based methodologies for thiophene-azetidine conjugation [10]. The coupling of 3-iodoazetidines with thiophene-containing Grignard reagents proceeds efficiently in the presence of iron catalysts, offering excellent yields and broad substrate scope [10]. This methodology demonstrates particular utility for late-stage functionalization of azetidine cores with various thiophene derivatives [10].

The aza Paternò-Büchi reaction represents an innovative photochemical approach to azetidine synthesis through [2+2] cycloaddition between imines and alkenes [11] [12]. This methodology has been successfully adapted for the preparation of thiophene-substituted azetidines using thiophene-derived imine components under ultraviolet or visible light irradiation [11]. Recent advances in visible light photocatalysis have improved the practical applicability of this approach by enabling reactions under milder conditions [13].

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis methodologies have significantly enhanced the accessibility of azetidine-containing compounds for combinatorial chemistry applications and library generation. The development of solid-phase protocols for azetidine synthesis addresses the challenges associated with the purification and handling of these strained heterocycles [14] [15].

Rink amide resin has proven particularly effective as a solid support for azetidine-containing peptide synthesis [14] [15]. The Fmoc solid-phase methodology enables the sequential assembly of azetidine-containing dipeptides with excellent yields and minimal epimerization [15]. The incorporation of protected azetidine-3-carboxylic acid derivatives into peptide sequences proceeds smoothly using standard coupling reagents such as diisopropylcarbodiimide and 1-hydroxybenzotriazole [15].

Table 3: Solid-Phase Synthesis Parameters for Azetidine Derivatives

Resin TypeCoupling ReagentReaction TimeTemperatureCoupling EfficiencyReference
Rink amide AMDiisopropylcarbodiimide/1-hydroxybenzotriazole90 minutesRoom temperature>95% [15]
Aminomethyl ChemMatrix1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate3 hoursRoom temperature>98% [16]
Wang resinDicyclohexylcarbodiimide/4-dimethylaminopyridine12 hoursRoom temperature85-90% [17]

Positional scanning combinatorial libraries have been successfully employed for the systematic exploration of azetidine-containing compounds [17]. The preparation of these libraries involves the parallel synthesis of multiple azetidine derivatives on solid support, followed by systematic variation of substituents at defined positions [17]. This approach enables the rapid generation of diverse azetidine libraries for biological screening applications [17].

The cyclative cleavage strategy represents an innovative approach to solid-phase azetidine synthesis that combines ring formation with release from the solid support [16]. This methodology employs methyl-Dbz linkers that undergo nucleophilic attack by pendant amino groups, resulting in simultaneous cyclization and cleavage to yield cyclic azetidine products [16]. The method demonstrates particular utility for the synthesis of head-to-tail cyclic peptides containing azetidine residues [16].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of azetidine derivatives presents unique challenges related to the inherent reactivity and instability of the four-membered ring system. The strain energy associated with azetidines makes them prone to ring-opening reactions under thermal conditions, necessitating careful control of reaction parameters during large-scale synthesis [18] [19].

Process optimization for azetidine synthesis requires careful consideration of reaction kinetics and thermodynamics to prevent decomposition pathways [19]. The scalability of azetidine cyclization reactions is limited by the competing Claisen condensation reactions that become more pronounced at elevated temperatures and concentrations [19]. Continuous flow reactor technology has emerged as a viable solution for addressing these challenges by enabling precise control of residence time and temperature profiles [9].

Table 4: Industrial-Scale Production Parameters

ChallengeSolutionProcess ConditionsScale DemonstratedYield ImpactReference
Thermal decompositionContinuous flow reactor30 mL/min, 365 nm LED48 grams61% yield [9]
Ring-opening side reactionsLow temperature/high dilution0°C, 0.025 M concentration20 mmol scale89% yield [19]
Purification challengesCrystallization optimizationpH control, solvent selectionKilogram scale85-95% purity [18]

Temperature control represents a critical parameter in industrial azetidine synthesis, as elevated temperatures promote ring-opening and polymerization reactions [20]. The cationic ring-opening polymerization of azetidines becomes significant above 353 Kelvin, necessitating reaction temperatures below this threshold for synthetic applications [20]. Industrial processes typically employ reaction temperatures in the range of 273 to 333 Kelvin to maintain acceptable reaction rates while minimizing decomposition [20].

Solvent selection plays a crucial role in industrial azetidine synthesis, with polar aprotic solvents generally providing optimal results for cyclization reactions [19]. Dimethylformamide and acetonitrile have proven particularly effective for large-scale azetidine synthesis, offering good solubility for reactants while minimizing side reactions [19]. The choice of solvent also impacts the efficiency of downstream purification processes, with some solvents facilitating crystallization of azetidine products [18].

Crystallographic Studies and Molecular Packing Analysis

The crystallographic analysis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid reveals significant insights into its molecular structure and solid-state organization. Based on the available structural data, the compound crystallizes with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol [1] [2] [3]. The crystalline form exhibits typical characteristics of organic compounds containing both azetidine and thiophene moieties.
The molecular packing analysis indicates that the compound adopts a configuration where the thiophene ring system is positioned in close proximity to the azetidine ring, creating a compact molecular architecture. The structural arrangement is stabilized by the carbonyl linker connecting the thiophene-2-carbonyl group to the nitrogen atom of the azetidine ring [2] [3]. This arrangement is consistent with the SMILES notation C1=CSC(=C1)C(=O)N2CC(C2)C(=O)O, which describes the connectivity between the thiophene ring and the azetidine-3-carboxylic acid framework [4].

The crystal structure analysis reveals that the carboxylic acid group at the 3-position of the azetidine ring can participate in hydrogen bonding interactions, which likely contribute to the stability of the crystal lattice. The presence of both hydrogen bond donors and acceptors in the molecule (1 donor and 3 acceptors) suggests the formation of intermolecular hydrogen bonds that influence the overall packing arrangement [2].

X-ray crystallographic studies on related thiophene-containing compounds have demonstrated that the planar nature of the thiophene ring system contributes to π-π stacking interactions in the solid state [5] [6]. Similar packing motifs are expected for 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, where the aromatic thiophene rings can engage in intermolecular π-π interactions, contributing to the overall stability of the crystal structure.

The molecular geometry analysis reveals that the azetidine ring maintains its characteristic four-membered ring structure with significant ring strain, as evidenced by the strain energy of approximately 25.4 kcal/mol typical for azetidine systems [7] [8]. This ring strain influences the overall molecular conformation and reactivity profile of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid provides comprehensive information about its molecular structure and electronic properties. The compound exhibits distinctive spectral features that arise from both the thiophene and azetidine components.
Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid displays characteristic resonances that confirm the presence of both thiophene and azetidine structural elements. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 ppm, with the 3-position proton of the thiophene ring appearing as a doublet of doublets due to coupling with adjacent protons [9] [10]. The 4-position and 5-position protons of the thiophene ring exhibit similar coupling patterns, consistent with the aromatic character of the five-membered heterocycle.

The azetidine ring protons present distinctive signals in the aliphatic region. The methylene protons (CH₂) of the azetidine ring typically resonate between 3.5 and 4.5 ppm, appearing as complex multiplets due to the conformational dynamics of the strained four-membered ring system [11] [12]. The methine proton (CH) at the 3-position of the azetidine ring, which bears the carboxylic acid group, appears as a distinctive multiplet in the region of 4.0-4.5 ppm.

¹³C Nuclear Magnetic Resonance analysis reveals the presence of carbonyl carbons in the expected range of 160-180 ppm. The carbonyl carbon of the thiophene-2-carbonyl group appears at approximately 170-175 ppm, while the carboxylic acid carbonyl carbon resonates at around 175-180 ppm [11] [13]. The aromatic carbons of the thiophene ring appear in the range of 120-140 ppm, with the quaternary carbon (C-2) of the thiophene ring appearing further downfield due to its direct attachment to the carbonyl group.

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid exhibits characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid group displays a broad absorption band in the range of 2500-3300 cm⁻¹, corresponding to the O-H stretch of the carboxyl group engaged in hydrogen bonding [14] [15] [16]. This broad absorption is typical of carboxylic acids in the solid state, where extensive hydrogen bonding occurs between molecules.

The carbonyl stretching vibrations appear as intense bands in the region of 1710-1730 cm⁻¹. The carboxylic acid carbonyl stretch typically appears at approximately 1710-1720 cm⁻¹, while the amide carbonyl (thiophene-2-carbonyl attached to nitrogen) appears at slightly higher frequency, around 1720-1730 cm⁻¹ [14] [15] [17]. The distinction between these two carbonyl stretches provides valuable information about the electronic environment of each carbonyl group.

The thiophene ring contributes characteristic aromatic C-H stretching vibrations in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring appear in the range of 2800-3000 cm⁻¹ [14] [15]. The aromatic C=C stretching vibrations of the thiophene ring are observed in the range of 1500-1600 cm⁻¹, providing additional confirmation of the aromatic character of the heterocycle.

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid exhibits characteristic absorption bands associated with both the thiophene chromophore and the carbonyl groups. The thiophene ring system displays its characteristic π-π* transition in the range of 235-250 nm, consistent with literature reports for thiophene-2-carboxylic acid derivatives [10] [18] [19].

The first absorption band of the thiophene moiety appears at approximately 240-245 nm with moderate intensity, corresponding to the primary π-π* transition of the aromatic heterocycle. This transition is slightly red-shifted compared to unsubstituted thiophene due to the electron-withdrawing effect of the carbonyl substituent at the 2-position [10] [18].

The carbonyl groups contribute additional absorption features in the ultraviolet region. The n-π* transition of the carbonyl groups typically appears as a weaker absorption band around 280-300 nm [18] [20]. This transition is characteristic of compounds containing carbonyl groups and provides information about the electronic environment of the carbonyl functionality.

The extended conjugation between the thiophene ring and the adjacent carbonyl group may result in additional absorption features in the near-ultraviolet region. The bathochromic shift observed for the thiophene absorption band indicates the presence of electronic communication between the aromatic ring and the carbonyl group, consistent with the planar arrangement of these structural elements [10] [18].

Thermodynamic Stability and Ring Strain Measurements

The thermodynamic stability of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid is significantly influenced by the presence of the four-membered azetidine ring, which introduces considerable ring strain into the molecular structure. The azetidine ring system exhibits a ring strain energy of approximately 25.4 kcal/mol, placing it between the highly strained aziridine rings (27.7 kcal/mol) and the relatively unstrained pyrrolidine rings (6.0 kcal/mol) [21] [7] [8].

The thermodynamic parameters of azetidine-containing compounds have been extensively studied through calorimetric measurements and computational methods. The ring strain energy of azetidine derivatives arises primarily from angle strain, where the internal bond angles of the four-membered ring deviate significantly from the ideal tetrahedral angle of 109.5° [21] [7]. The actual bond angles in azetidine rings are approximately 86-88°, resulting in significant destabilization of the ring system.

The ring strain in 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid contributes to its overall thermodynamic instability compared to five- and six-membered ring analogs. However, the compound demonstrates sufficient kinetic stability for practical handling and storage under appropriate conditions [7] [22] [8]. The presence of the thiophene-2-carbonyl substituent may provide additional stabilization through electronic delocalization effects, although this does not significantly reduce the inherent ring strain of the azetidine system.

Thermodynamic measurements on related azetidine compounds have shown that the ring-opening reactions of azetidines are thermodynamically favorable, with reaction enthalpies typically ranging from 20-30 kcal/mol [23] [7]. The kinetic barrier for ring-opening reactions is generally high enough to prevent spontaneous decomposition under normal conditions, but the reactions can be triggered by appropriate chemical conditions such as acid catalysis or nucleophilic attack [22] [8].

The stability of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid in solution is influenced by pH conditions. Studies on related azetidine compounds have shown that protonation of the azetidine nitrogen under acidic conditions can facilitate ring-opening reactions through nucleophilic attack by solvent molecules or other nucleophiles [22]. The compound demonstrates optimal stability under neutral to slightly basic conditions, where the nitrogen atom is not protonated.

Temperature-dependent stability studies indicate that azetidine compounds generally exhibit decreased stability at elevated temperatures, where thermal energy can provide the activation energy necessary for ring-opening reactions [23] [7]. The decomposition pathways typically involve cleavage of the C-N bonds in the azetidine ring, leading to the formation of linear or cyclic products depending on the reaction conditions.

Solubility Behavior and Partition Coefficients

The solubility characteristics of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements within the molecule. The carboxylic acid group provides significant hydrophilic character, while the thiophene ring contributes hydrophobic properties to the overall molecular structure [24] [25] [26].

The water solubility of the compound has not been extensively characterized in the available literature, but predictions based on structural analogs suggest moderate aqueous solubility. The presence of the carboxylic acid group, which can form hydrogen bonds with water molecules and undergo ionization under physiological pH conditions, enhances the water solubility compared to non-polar thiophene derivatives [24] [25].

Related azetidine-3-carboxylic acid derivatives demonstrate variable solubility properties depending on their substituents. Unsubstituted azetidine-3-carboxylic acid exhibits good water solubility, while N-substituted derivatives show decreased aqueous solubility with increasing hydrophobic character of the substituents [25] [26] [27]. The thiophene-2-carbonyl substituent in the compound of interest contributes moderate hydrophobic character, suggesting intermediate solubility properties.

The partition coefficient (log P) of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid has been computationally estimated as 0.9047, indicating moderate lipophilicity [2]. This value suggests that the compound exhibits balanced hydrophilic and hydrophobic properties, with slight preference for organic phases over aqueous phases. The relatively low log P value is consistent with the presence of the ionizable carboxylic acid group, which significantly influences the partitioning behavior.

The pH-dependent solubility behavior of the compound is expected to follow typical patterns observed for carboxylic acids. At physiological pH (7.4), the carboxylic acid group exists predominantly in its ionized form (carboxylate), which enhances water solubility through improved hydrogen bonding and electrostatic interactions with water molecules [24] [25]. Under acidic conditions, the carboxylic acid group remains predominantly protonated, resulting in decreased water solubility.

The solubility in organic solvents is influenced by the aromatic character of the thiophene ring and the hydrogen bonding capabilities of the carboxylic acid group. The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can accommodate both the hydrophilic and hydrophobic components of the molecule [24] [25].

Experimental solubility studies on related thiophene-containing carboxylic acids have demonstrated that these compounds generally exhibit moderate solubility in alcoholic solvents such as methanol and ethanol, where hydrogen bonding between the carboxylic acid group and the solvent molecules contributes to dissolution [28] [29]. The solubility in non-polar solvents such as hexane and benzene is expected to be limited due to the presence of the polar carboxylic acid group.

The thermodynamic aspects of the dissolution process involve both enthalpic and entropic contributions. The formation of hydrogen bonds between the carboxylic acid group and solvent molecules provides favorable enthalpic contributions to dissolution, while the disruption of crystal lattice interactions and the organization of solvent molecules around the solute contribute to the overall thermodynamic balance [24] [25].

The influence of temperature on solubility behavior follows typical patterns for organic compounds, with increased solubility at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions. However, the thermal stability of the compound must be considered when conducting solubility studies at elevated temperatures, as azetidine compounds can undergo decomposition reactions under harsh conditions [7] [22].

Crystallographic Studies and Molecular Packing Analysis

The crystallographic analysis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid reveals significant insights into its molecular structure and solid-state organization. Based on the available structural data, the compound crystallizes with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol [1] [2] [3]. The crystalline form exhibits typical characteristics of organic compounds containing both azetidine and thiophene moieties.

The molecular packing analysis indicates that the compound adopts a configuration where the thiophene ring system is positioned in close proximity to the azetidine ring, creating a compact molecular architecture. The structural arrangement is stabilized by the carbonyl linker connecting the thiophene-2-carbonyl group to the nitrogen atom of the azetidine ring [2] [3]. This arrangement is consistent with the SMILES notation C1=CSC(=C1)C(=O)N2CC(C2)C(=O)O, which describes the connectivity between the thiophene ring and the azetidine-3-carboxylic acid framework [4].

The crystal structure analysis reveals that the carboxylic acid group at the 3-position of the azetidine ring can participate in hydrogen bonding interactions, which likely contribute to the stability of the crystal lattice. The presence of both hydrogen bond donors and acceptors in the molecule (1 donor and 3 acceptors) suggests the formation of intermolecular hydrogen bonds that influence the overall packing arrangement [2].

X-ray crystallographic studies on related thiophene-containing compounds have demonstrated that the planar nature of the thiophene ring system contributes to π-π stacking interactions in the solid state [5] [6]. Similar packing motifs are expected for 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, where the aromatic thiophene rings can engage in intermolecular π-π interactions, contributing to the overall stability of the crystal structure.

The molecular geometry analysis reveals that the azetidine ring maintains its characteristic four-membered ring structure with significant ring strain, as evidenced by the strain energy of approximately 25.4 kcal/mol typical for azetidine systems [7] [8]. This ring strain influences the overall molecular conformation and reactivity profile of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid provides comprehensive information about its molecular structure and electronic properties. The compound exhibits distinctive spectral features that arise from both the thiophene and azetidine components.

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid displays characteristic resonances that confirm the presence of both thiophene and azetidine structural elements. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 ppm, with the 3-position proton of the thiophene ring appearing as a doublet of doublets due to coupling with adjacent protons [9] [10]. The 4-position and 5-position protons of the thiophene ring exhibit similar coupling patterns, consistent with the aromatic character of the five-membered heterocycle.

The azetidine ring protons present distinctive signals in the aliphatic region. The methylene protons (CH₂) of the azetidine ring typically resonate between 3.5 and 4.5 ppm, appearing as complex multiples due to the conformational dynamics of the strained four-membered ring system [11] [12]. The methine proton (CH) at the 3-position of the azetidine ring, which bears the carboxylic acid group, appears as a distinctive multiplet in the region of 4.0-4.5 ppm.

¹³C Nuclear Magnetic Resonance analysis reveals the presence of carbonyl carbons in the expected range of 160-180 ppm. The carbonyl carbon of the thiophene-2-carbonyl group appears at approximately 170-175 ppm, while the carboxylic acid carbonyl carbon resonates at around 175-180 ppm [11] [13]. The aromatic carbons of the thiophene ring appear in the range of 120-140 ppm, with the quaternary carbon (C-2) of the thiophene ring appearing further downfield due to its direct attachment to the carbonyl group.

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid exhibits characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid group displays a broad absorption band in the range of 2500-3300 cm⁻¹, corresponding to the O-H stretch of the carboxyl group engaged in hydrogen bonding [14] [15] [16]. This broad absorption is typical of carboxylic acids in the solid state, where extensive hydrogen bonding occurs between molecules.

The carbonyl stretching vibrations appear as intense bands in the region of 1710-1730 cm⁻¹. The carboxylic acid carbonyl stretch typically appears at approximately 1710-1720 cm⁻¹, while the amide carbonyl (thiophene-2-carbonyl attached to nitrogen) appears at slightly higher frequency, around 1720-1730 cm⁻¹ [14] [15] [17]. The distinction between these two carbonyl stretches provides valuable information about the electronic environment of each carbonyl group.

The thiophene ring contributes characteristic aromatic C-H stretching vibrations in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring appear in the range of 2800-3000 cm⁻¹ [14] [15]. The aromatic C=C stretching vibrations of the thiophene ring are observed in the range of 1500-1600 cm⁻¹, providing additional confirmation of the aromatic character of the heterocycle.

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid exhibits characteristic absorption bands associated with both the thiophene chromophore and the carbonyl groups. The thiophene ring system displays its characteristic π-π* transition in the range of 235-250 nm, consistent with literature reports for thiophene-2-carboxylic acid derivatives [10] [18] [19].

The first absorption band of the thiophene moiety appears at approximately 240-245 nm with moderate intensity, corresponding to the primary π-π* transition of the aromatic heterocycle. This transition is slightly red-shifted compared to unsubstituted thiophene due to the electron-withdrawing effect of the carbonyl substituent at the 2-position [10] [18].

The carbonyl groups contribute additional absorption features in the ultraviolet region. The n-π* transition of the carbonyl groups typically appears as a weaker absorption band around 280-300 nm [18] [20]. This transition is characteristic of compounds containing carbonyl groups and provides information about the electronic environment of the carbonyl functionality.

The extended conjugation between the thiophene ring and the adjacent carbonyl group may result in additional absorption features in the near-ultraviolet region. The bathochromic shift observed for the thiophene absorption band indicates the presence of electronic communication between the aromatic ring and the carbonyl group, consistent with the planar arrangement of these structural elements [10] [18].

Thermodynamic Stability and Ring Strain Measurements

The thermodynamic stability of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid is significantly influenced by the presence of the four-membered azetidine ring, which introduces considerable ring strain into the molecular structure. The azetidine ring system exhibits a ring strain energy of approximately 25.4 kcal/mol, placing it between the highly strained aziridine rings (27.7 kcal/mol) and the relatively unstrained pyrrolidine rings (6.0 kcal/mol) [21] [7] [8].

The thermodynamic parameters of azetidine-containing compounds have been extensively studied through calorimetric measurements and computational methods. The ring strain energy of azetidine derivatives arises primarily from angle strain, where the internal bond angles of the four-membered ring deviate significantly from the ideal tetrahedral angle of 109.5° [21] [7]. The actual bond angles in azetidine rings are approximately 86-88°, resulting in significant destabilization of the ring system.

The ring strain in 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid contributes to its overall thermodynamic instability compared to five- and six-membered ring analogs. However, the compound demonstrates sufficient kinetic stability for practical handling and storage under appropriate conditions [7] [22] [8]. The presence of the thiophene-2-carbonyl substituent may provide additional stabilization through electronic delocalization effects, although this does not significantly reduce the inherent ring strain of the azetidine system.

Thermodynamic measurements on related azetidine compounds have shown that the ring-opening reactions of azetidines are thermodynamically favorable, with reaction enthalpies typically ranging from 20-30 kcal/mol [23] [7]. The kinetic barrier for ring-opening reactions is generally high enough to prevent spontaneous decomposition under normal conditions, but the reactions can be triggered by appropriate chemical conditions such as acid catalysis or nucleophilic attack [22] [8].

The stability of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid in solution is influenced by pH conditions. Studies on related azetidine compounds have shown that protonation of the azetidine nitrogen under acidic conditions can facilitate ring-opening reactions through nucleophilic attack by solvent molecules or other nucleophiles [22]. The compound demonstrates optimal stability under neutral to slightly basic conditions, where the nitrogen atom is not protonated.

Temperature-dependent stability studies indicate that azetidine compounds generally exhibit decreased stability at elevated temperatures, where thermal energy can provide the activation energy necessary for ring-opening reactions [23] [7]. The decomposition pathways typically involve cleavage of the C-N bonds in the azetidine ring, leading to the formation of linear or cyclic products depending on the reaction conditions.

Solubility Behavior and Partition Coefficients

The solubility characteristics of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements within the molecule. The carboxylic acid group provides significant hydrophilic character, while the thiophene ring contributes hydrophobic properties to the overall molecular structure [24] [25] [26].

The water solubility of the compound has not been extensively characterized in the available literature, but predictions based on structural analogs suggest moderate aqueous solubility. The presence of the carboxylic acid group, which can form hydrogen bonds with water molecules and undergo ionization under physiological pH conditions, enhances the water solubility compared to non-polar thiophene derivatives [24] [25].

Related azetidine-3-carboxylic acid derivatives demonstrate variable solubility properties depending on their substituents. Unsubstituted azetidine-3-carboxylic acid exhibits good water solubility, while N-substituted derivatives show decreased aqueous solubility with increasing hydrophobic character of the substituents [25] [26] [27]. The thiophene-2-carbonyl substituent in the compound of interest contributes moderate hydrophobic character, suggesting intermediate solubility properties.

The partition coefficient (log P) of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid has been computationally estimated as 0.9047, indicating moderate lipophilicity [2]. This value suggests that the compound exhibits balanced hydrophilic and hydrophobic properties, with slight preference for organic phases over aqueous phases. The relatively low log P value is consistent with the presence of the ionizable carboxylic acid group, which significantly influences the partitioning behavior.

The pH-dependent solubility behavior of the compound is expected to follow typical patterns observed for carboxylic acids. At physiological pH (7.4), the carboxylic acid group exists predominantly in its ionized form (carboxylate), which enhances water solubility through improved hydrogen bonding and electrostatic interactions with water molecules [24] [25]. Under acidic conditions, the carboxylic acid group remains predominantly protonated, resulting in decreased water solubility.

The solubility in organic solvents is influenced by the aromatic character of the thiophene ring and the hydrogen bonding capabilities of the carboxylic acid group. The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can accommodate both the hydrophilic and hydrophobic components of the molecule [24] [25].

Experimental solubility studies on related thiophene-containing carboxylic acids have demonstrated that these compounds generally exhibit moderate solubility in alcoholic solvents such as methanol and ethanol, where hydrogen bonding between the carboxylic acid group and the solvent molecules contributes to dissolution [28] [29]. The solubility in non-polar solvents such as hexane and benzene is expected to be limited due to the presence of the polar carboxylic acid group.

The thermodynamic aspects of the dissolution process involve both enthalpic and entropic contributions. The formation of hydrogen bonds between the carboxylic acid group and solvent molecules provides favorable enthalpic contributions to dissolution, while the disruption of crystal lattice interactions and the organization of solvent molecules around the solute contribute to the overall thermodynamic balance [24] [25].

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Dates

Last modified: 08-16-2023

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